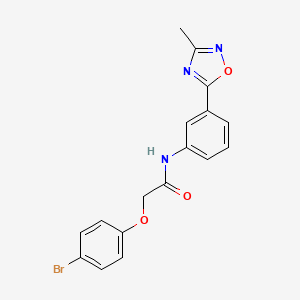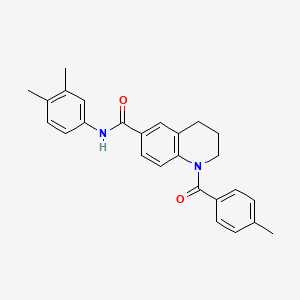
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide, also known as ISA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, ISA has been found to have unique properties that make it a promising candidate for various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been studied extensively for its potential applications in the treatment of various diseases. It has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have anticonvulsant and anxiolytic properties. Furthermore, this compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been found to reduce oxidative stress and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of more water-soluble derivatives of this compound, which would improve its bioavailability and make it easier to administer in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in the field of medicine. Its potent anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop more water-soluble derivatives for use in experimental settings.
Synthesemethoden
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide involves the reaction of N-cyclohexylmethylamine with N-isopropylacetamide in the presence of sulfuric acid. The reaction yields this compound as a white crystalline solid with a melting point of 123-125°C. The purity of this compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-10(2)13-12(15)9-14(18(3,16)17)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBMWIICBVNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

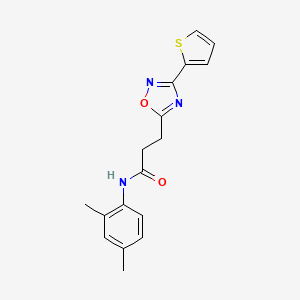
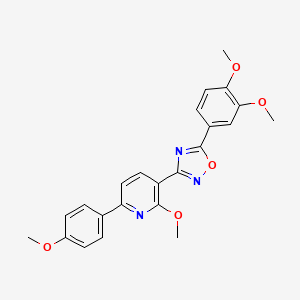






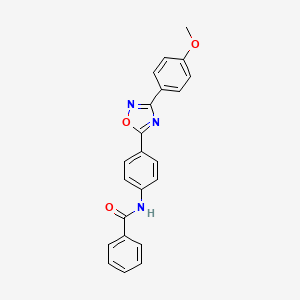
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
